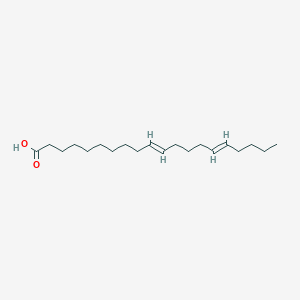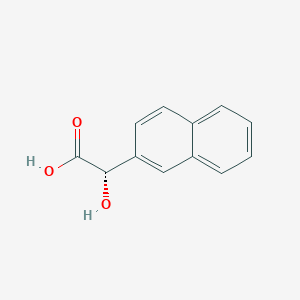
(S)-2-(2-Naphthyl)glycolic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(S)-2-(2-Naphthyl)glycolic acid” would include a naphthyl group, a glycolic acid group, and a chiral center. The “(S)” notation indicates the configuration of the chiral center .
Chemical Reactions Analysis
Without specific information on “(S)-2-(2-Naphthyl)glycolic acid”, it’s difficult to provide a detailed analysis of its chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific chemical structure. For “(S)-2-(2-Naphthyl)glycolic acid”, these could include factors like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Applications De Recherche Scientifique
Biodegradable Polymer Research
Poly(D,L-lactic-co-glycolic acid) (PLGA) is extensively used in biodegradable polymer research for controlled drug release. The complexity of drug release from PLGA-based systems offers many avenues for modifying drug release, highlighting the significance of understanding release mechanisms and factors affecting drug release rates (Fredenberg et al., 2011).
Environmental Remediation
Studies on chemical recycling of poly(ethylene terephthalate) (PET) explore the recovery of pure monomers like terephthalic acid through processes like hydrolysis, showing the potential for chemical recycling to contribute to environmental sustainability and raw material conservation (Karayannidis & Achilias, 2007).
Analytical Methodology in Environmental Monitoring
Research on standard method design for semi-quantification of total naphthenic acids in water samples by mass spectrometry aims to improve environmental monitoring and analysis, addressing the need for reliable quantification methods in water quality assessments (Kovalchik et al., 2017).
Cancer Treatment with Nanoparticles
PLGA-based nanoparticles have shown promise in cancer therapy, including tumor-targeted drug delivery. The use of PLGA nanoparticles as drug carriers for cancer therapeutics has been extensively studied, reflecting the potential of these materials in enhancing therapeutic efficacy and targeting cancer cells more effectively (Rezvantalab et al., 2018).
Safety And Hazards
Orientations Futures
The future directions for research and development involving a specific compound like “(S)-2-(2-Naphthyl)glycolic acid” would depend on its properties and potential applications. These could range from medicinal chemistry (if the compound has biological activity) to materials science (if the compound has interesting physical properties) .
Propriétés
IUPAC Name |
(2S)-2-hydroxy-2-naphthalen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDJTWLEXYIASW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-Naphthyl)glycolic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

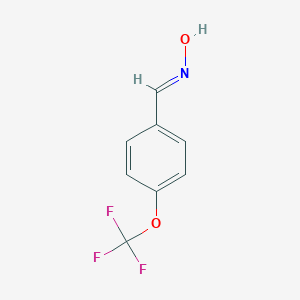
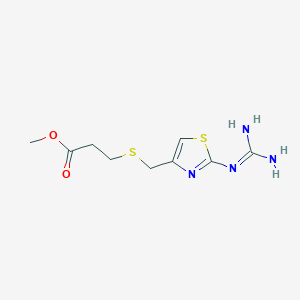
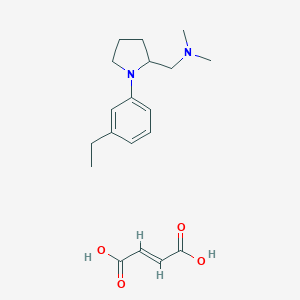
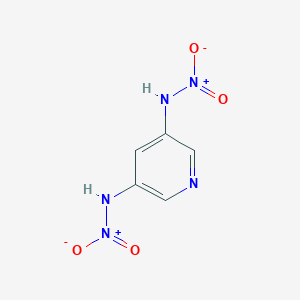
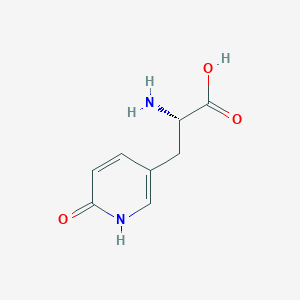
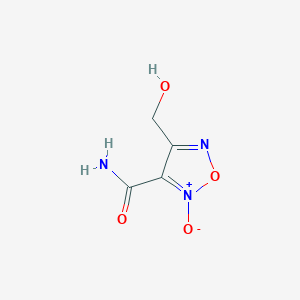
![4-[10-(Acryloyloxy)decyloxy]benzoic acid](/img/structure/B114792.png)
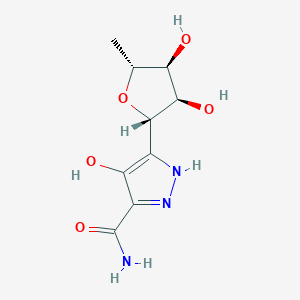
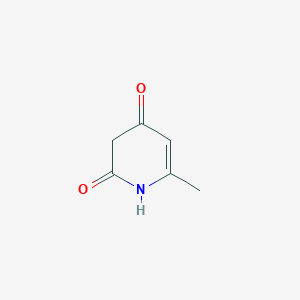
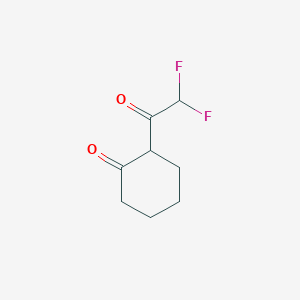
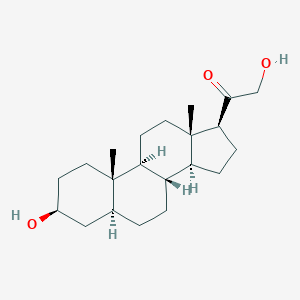
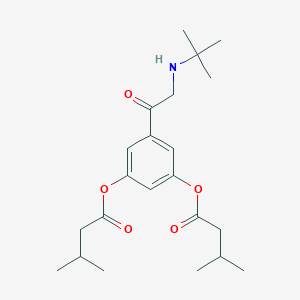
![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)
